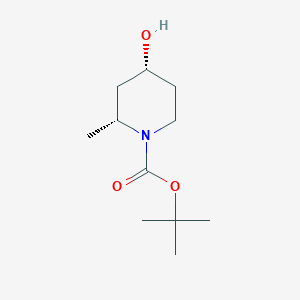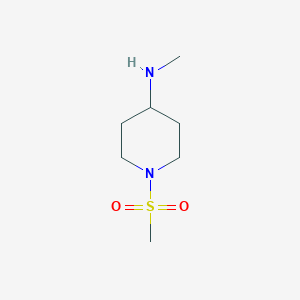
6-(p-Tolyl)nicotinic acid
Descripción general
Descripción
Synthesis Analysis
An efficient route for the synthesis of penta-substituted/functionalized-3,4-diarylated pyridines, biologically important templates, via pyridine C3-arylation of nicotinic acids has been developed . The poly-substituted nicotinic acid precursors were prepared by an established multicomponent condensation approach .Molecular Structure Analysis
The molecular structure of 6-(p-Tolyl)nicotinic acid is represented by the linear formula C13H11NO2 . It has a molecular weight of 213.238 .Physical And Chemical Properties Analysis
6-(p-Tolyl)nicotinic acid is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. It has a molecular weight of 213.23 g/mol.Aplicaciones Científicas De Investigación
Microbial Degradation and Biotechnological Applications
Nicotinic acid and its derivatives, like 6-(p-Tolyl)nicotinic acid, have been studied for their metabolic pathways in microorganisms. A study on the oxidation of nicotinic acid by a Bacillus species isolated from soil revealed a unique pathway of nicotinic acid degradation, highlighting the microbial ability to utilize such compounds as carbon and nitrogen sources. This research could inform biotechnological applications, such as microbial bioremediation or the synthesis of valuable biochemicals from nicotinic acid derivatives (Ensign & Rittenberg, 1964).
Bioelectrochemical Conversion
The bioelectrochemical conversion of nicotinic acid to 6-hydroxynicotinic acid by Pseudomonas fluorescens illustrates an innovative approach to producing chemical compounds. Using an immobilized column electrolytic method, this process achieves efficient hydroxylation, potentially offering a green and sustainable method for synthesizing nicotinic acid derivatives (Torimura et al., 1998).
Molecular Receptors and Pharmacological Effects
Nicotinic acid's interaction with specific receptors, like HM74 and GPR109A, has been the subject of pharmacological studies. These receptors mediate the anti-lipolytic effects of nicotinic acid in adipose tissue, a mechanism that could be explored further with derivatives like 6-(p-Tolyl)nicotinic acid for new therapeutic applications (Tunaru et al., 2003).
Anti-inflammatory and Atheroprotective Effects
Research into nicotinic acid's effects on cardiovascular health, beyond its lipid-modifying actions, has uncovered potential anti-inflammatory and atheroprotective roles. These findings suggest that derivatives of nicotinic acid may also possess similar beneficial properties, which could be utilized in treating or preventing atherosclerosis and other inflammatory conditions (Digby, Lee, & Choudhury, 2009).
Safety and Hazards
Mecanismo De Acción
- 6-(p-Tolyl)nicotinic acid is a compound with the chemical formula C13H11NO2 . Its molecular weight is approximately 213.23 g/mol .
- Nicotine, the primary alkaloid in tobacco products, also binds to these nAChRs on dopaminergic neurons in the cortico-limbic pathways .
Target of Action
Mode of Action
Biochemical Pathways
Propiedades
IUPAC Name |
6-(4-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)12-7-6-11(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZIVZCDYSNVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603764 | |
| Record name | 6-(4-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(p-Tolyl)nicotinic acid | |
CAS RN |
521074-77-1 | |
| Record name | 6-(4-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















